molecular formula C16H21NO6 B6309241 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid CAS No. 2109149-99-5

3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid

Cat. No. B6309241
CAS RN: 2109149-99-5
M. Wt: 323.34 g/mol
InChI Key: QAUSYBGOFHBEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid, also known as 2-BDB, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of the naturally occurring amino acid tryptophan, and is used as a building block for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis, and has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. 2-BDB is a versatile compound that has been used in many different research applications, and has become increasingly popular in recent years due to its wide range of applications.

Scientific Research Applications

3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid has been used extensively in the scientific research field for a variety of applications. It has been used as a reagent in organic synthesis, and has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of peptides, and has been found to be useful in the synthesis of peptide-based drugs. Additionally, 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and other organic compounds.

Mechanism of Action

3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid acts as an intermediate in the synthesis of organic compounds, and is used as a building block for the synthesis of a variety of compounds. The mechanism of action of 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid is not well understood, but it is thought to involve the formation of an intermediate compound that is then used as a building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid has not been extensively studied in terms of its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritant when used in laboratory experiments. Additionally, it has been found to be non-carcinogenic and non-mutagenic when tested in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it has been found to be non-toxic and non-irritant, making it safe to use in laboratory experiments. The main limitation of using 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid in laboratory experiments is that it is not as widely studied as other compounds, and thus its effects on biochemical and physiological processes are not as well understood.

Future Directions

There are a number of potential future directions for the use of 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid in scientific research. For example, further research could be conducted to better understand the mechanism of action of 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, dyes, and other organic compounds. Finally, further research could be conducted to explore the potential applications of 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid in the development of new drugs and therapies.

Synthesis Methods

3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid is synthesized by a multi-step process involving the reduction of tryptophan with sodium borohydride, followed by oxidation of the resulting product with sodium hypochlorite. The resulting compound is then reacted with t-butoxycarbonyl chloride to form 3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid. The reaction is usually carried out in a solvent such as dichloromethane, and is typically carried out at room temperature.

properties

IUPAC Name

3-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17(7-6-14(18)19)9-11-4-5-12-13(8-11)22-10-21-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUSYBGOFHBEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid

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